N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C16H12ClN3O3 and its molecular weight is 329.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis Approaches
Research has demonstrated methods for synthesizing oxadiazole derivatives, including those related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. For instance, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride in methanol solution has been explored, yielding oxadiazole compounds through unexpected pathways, confirmed by X-ray analysis and PM3 semiempirical methods (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Antimicrobial and Biological Activities
Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. These studies have shown that certain derivatives exhibit potency against microorganisms, highlighting the potential of this compound related compounds in antimicrobial applications (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Enzyme Inhibition
Enzymatic Activity Inhibition
Research involving compounds derived from similar structures has shown significant activity in inhibiting enzymes such as lipase and α-glucosidase. This suggests a potential for this compound and its derivatives in the development of treatments targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Nematocidal Activity
Nematocidal Activity
Novel oxadiazole derivatives containing a thiadiazole amide group have demonstrated good nematocidal activity against Bursaphelenchus xylophilus. This indicates that derivatives of this compound could serve as promising lead compounds for the development of new nematicides, offering an alternative for controlling nematode infestations (Liu, Wang, Zhou, & Gan, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Pharmacokinetics
Similar compounds have been evaluated as potential therapeutic candidates according to lipinski’s rule of five, showing high gastrointestinal absorption and the ability to cross the blood–brain barrier .
Result of Action
Similar compounds have been found to trigger morphological changes such as shrinkage and plasma membrane disintegration, as well as a decrease in mitochondrial activity and an increase in ldh leakage .
Action Environment
Similar compounds have been found to have broad-spectrum biological activities , suggesting that this compound may also be influenced by various environmental factors.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKLLTDYVFIJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.